molecular formula C7H16Cl2N4 B2450476 (1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride CAS No. 2418707-06-7

(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride

Cat. No.: B2450476
CAS No.: 2418707-06-7
M. Wt: 227.13
InChI Key: JAROVGBEPWKIMF-UHFFFAOYSA-N
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Description

(1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride is a chemical compound with the molecular formula C8H15N32HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride typically involves the reaction of tert-butylamine with a triazole derivative. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is carried out in an aqueous medium, providing a high yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of (1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, leading to the modulation of biochemical pathways .

Comparison with Similar Compounds

Uniqueness: (1-Tert-butyltriazol-4-yl)methanamine;dihydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1-tert-butyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4.2ClH/c1-7(2,3)11-5-6(4-8)9-10-11;;/h5H,4,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAROVGBEPWKIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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